MTH1 Inhibitory Potency vs. TH287 and TH650
In a direct head-to-head enzymatic assay measuring MTH1 inhibition, TH588 exhibits an IC50 of 5.0 nM, which is 6.25-fold less potent than its close analog TH287 (IC50 = 0.8 nM) but approximately 420-fold more potent than the oxetanyl-substituted analog TH650 (IC50 = 2.1 μM) [1]. The differential potency is attributed to the steric hindrance of the cyclopropyl group in TH588, which prevents full closure of the MTH1 active site compared to the methyl group in TH287 [1]. This intermediate potency positions TH588 as a tool compound with a distinct activity window relative to its more potent analog TH287.
| Evidence Dimension | MTH1 Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.0 nM |
| Comparator Or Baseline | TH287 (IC50 = 0.8 nM); TH650 (IC50 = 2.1 μM) |
| Quantified Difference | 6.25-fold less potent than TH287; ~420-fold more potent than TH650 |
| Conditions | Recombinant human MTH1 protein; 100 μM dGTP substrate; varied inhibitor concentrations |
Why This Matters
This quantitative difference is critical for experimental design where a compound with moderate potency but improved metabolic stability is required over the ultra-potent but less stable TH287.
- [1] Niu R, et al. Understanding the molecular mechanism for the differential inhibitory activities of compounds against MTH1. Sci Rep. 2017;7:40557. DOI: 10.1038/srep40557. View Source
